molecular formula C10H6BrF2NO B2829807 4-Bromo-1-(difluoromethoxy)isoquinoline CAS No. 2089319-24-2

4-Bromo-1-(difluoromethoxy)isoquinoline

Cat. No.: B2829807
CAS No.: 2089319-24-2
M. Wt: 274.065
InChI Key: DCXNSMHUHODYLP-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethoxy)isoquinoline is a chemical compound with the molecular formula C10H6BrF2NO and a molecular weight of 274.06 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 4-Bromo-1-(difluoromethoxy)isoquinoline typically involves the bromination of isoquinoline derivatives followed by the introduction of the difluoromethoxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods for this compound are not widely documented, but they likely involve similar steps with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-Bromo-1-(difluoromethoxy)isoquinoline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-1-(difluoromethoxy)isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(difluoromethoxy)isoquinoline is not well-documented. like other isoquinoline derivatives, it may interact with specific molecular targets and pathways in biological systems. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-1-(difluoromethoxy)isoquinoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-bromo-1-(difluoromethoxy)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO/c11-8-5-14-9(15-10(12)13)7-4-2-1-3-6(7)8/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXNSMHUHODYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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